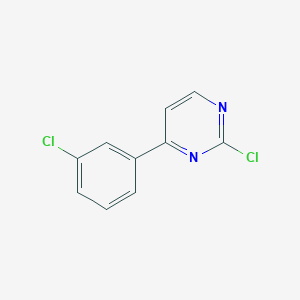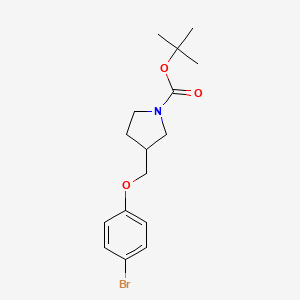
2-Chloro-4-cyclopropylpyrimidine
Übersicht
Beschreibung
2-Chloro-4-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7ClN2 . It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a cyclopropyl group .Chemical Reactions Analysis
Pyrimidines, including this compound, can participate in various chemical reactions. They have been found to exhibit anti-inflammatory effects, which are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Efficient One-Pot Synthesis of α-Aminophosphonates : A study outlined a simple method for synthesizing α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, demonstrating the compound's utility in creating valuable phosphorus-containing compounds with potential biological activities (P. S. Reddy et al., 2014).
Antiviral Activity of Pyrimidine Derivatives : Research on 2,4-diamino-6-hydroxypyrimidines substituted with various groups, including cyclopropyl, highlighted the synthesis of compounds exhibiting significant antiretroviral activity, which could be relevant for designing new antiviral drugs (D. Hocková et al., 2003).
Antimicrobial and Antifungal Applications : A series of 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines was synthesized, showing mild to moderate antimicrobial and antifungal activities. This indicates the potential for developing new antimicrobial agents from pyrimidine derivatives (Ragini Gupta et al., 2014).
Organic Synthesis and Chemical Reactions
Photochemical Reactions : The photochemistry of 2-chloropyrimidine was explored, revealing the formation of 2-hydroxypyrimidine and 2-chloro-4,2'-bipyrimidine under UV irradiation. This study provides insights into the photochemical properties of chloropyrimidines, which could be relevant for understanding the behavior of 2-Chloro-4-cyclopropylpyrimidine under similar conditions (L. Lindqvist et al., 2002).
Electrochemical Synthesis : An electrochemical method for synthesizing 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides was developed, highlighting an efficient route to substitute pyrimidine derivatives, potentially applicable to this compound for the synthesis of novel compounds (S. Sengmany et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
It’s worth noting that pyrimidine derivatives often work by interacting with their targets, leading to changes in the target’s function . This interaction can inhibit or enhance the target’s activity, leading to various downstream effects.
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in nucleic acid synthesis, which is a fundamental process in all living cells . They can affect various downstream effects, including cell growth, division, and death.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that these properties can significantly impact the compound’s bioavailability .
Result of Action
Given that pyrimidine derivatives often interact with enzymes and receptors, it’s likely that this compound could have a wide range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-cyclopropylpyrimidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature . .
Eigenschaften
IUPAC Name |
2-chloro-4-cyclopropylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-9-4-3-6(10-7)5-1-2-5/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILQSGMEWRSKHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954237-31-1 | |
| Record name | 2-Chloro-4-cyclopropylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)

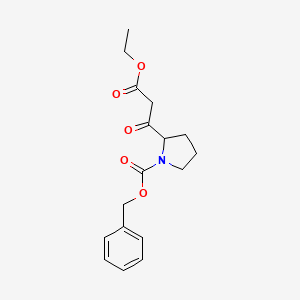
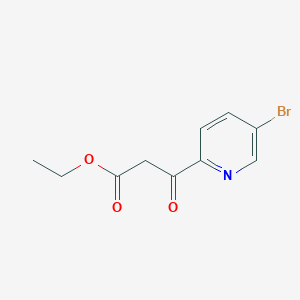

![1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B3174656.png)
![3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B3174661.png)
![3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine](/img/structure/B3174666.png)
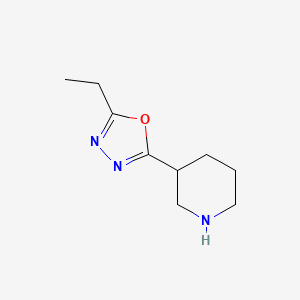
![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3174678.png)
